molecular formula C21H24N4O2S B10940336 2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10940336
M. Wt: 396.5 g/mol
InChI Key: OJTSPHDOXLPPEG-UHFFFAOYSA-N
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Description

2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities. The unique structure of this compound, which includes a thieno ring fused with a triazolo[1,5-c]pyrimidine core, makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno and triazolo precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific protein kinases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Diethoxybenzyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-[(3,4-diethoxyphenyl)methyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H24N4O2S/c1-5-15-13(4)28-21-19(15)20-23-18(24-25(20)12-22-21)11-14-8-9-16(26-6-2)17(10-14)27-7-3/h8-10,12H,5-7,11H2,1-4H3

InChI Key

OJTSPHDOXLPPEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OCC)OCC)C

Origin of Product

United States

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